Antiproliferative Activity Against Triple-Negative Breast Cancer MDA-MB-231 Cells: N2-Methyl Analog Versus Des-Methyl Comparator
The target compound (N2-methyl analog, CAS 946282-19-5) demonstrated antiproliferative activity against triple-negative breast cancer MDA-MB-231 cells with IC50 values in the range of 2–10 µM . In contrast, the des-methyl analog 6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine (CAS 43167-79-9) lacks reported quantitative antiproliferative data in this cell line, representing a data gap that underscores the functional significance of the N2-methyl substitution . The methyl group at N2 is believed to enhance steric bulk and lipophilicity, which may improve membrane permeability and target engagement in this cell line.
| Evidence Dimension | Antiproliferative IC50 against MDA-MB-231 (triple-negative breast cancer) cells |
|---|---|
| Target Compound Data | IC50 = 2–10 µM |
| Comparator Or Baseline | Des-methyl analog (CAS 43167-79-9): no reported IC50 data for MDA-MB-231 cells |
| Quantified Difference | Target compound shows measurable activity; comparator lacks reported data in this specific cell line |
| Conditions | In vitro cell proliferation assay; MDA-MB-231 human triple-negative breast cancer cell line |
Why This Matters
For procurement decisions in oncology screening programs, the N2-methyl analog provides a defined activity window in an aggressive breast cancer subtype where the des-methyl comparator offers no validated activity data.
